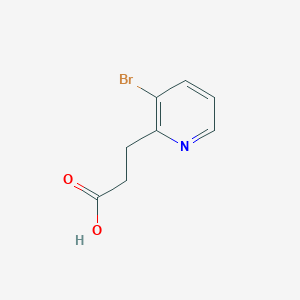

3-(3-Bromopyridin-2-yl)propanoic acid

Beschreibung

3-(3-Bromopyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Eigenschaften

IUPAC Name |

3-(3-bromopyridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-5-10-7(6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGCPSMHRTXCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-2-yl)propanoic acid typically involves the bromination of pyridine derivatives followed by a series of chemical reactions to introduce the propanoic acid group. One common method involves the bromination of 2-pyridinepropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for 3-(3-Bromopyridin-2-yl)propanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromopyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(3-Bromopyridin-2-yl)propanoic acid has been identified as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it a valuable building block in drug development.

- Therapeutic Targets : The compound has shown potential in developing drugs for neurological disorders due to its ability to modulate neurotransmitter systems, particularly those involving glutamate receptors.

Organic Synthesis

This compound serves as a reagent in chemical synthesis, contributing to the development of complex organic molecules. It can act as a ligand in coordination chemistry and a catalyst in various organic reactions, facilitating the formation of new chemical bonds .

- Synthesis Examples : It has been employed in the synthesis of other biologically active compounds, showcasing its versatility in organic chemistry.

Biochemical Research

Research indicates that 3-(3-Bromopyridin-2-yl)propanoic acid exhibits significant biological activity. It has been utilized as a probe in enzyme mechanisms and biological pathways, providing insights into biochemical processes.

- Enzyme Interaction : The compound's ability to interact with specific enzymes suggests potential applications in studying metabolic pathways and enzyme inhibition mechanisms .

Case Study 1: Neurological Disorders

A study investigated the effects of 3-(3-Bromopyridin-2-yl)propanoic acid on NMDA receptor-mediated synaptic transmission in rodent models. Results indicated that the compound significantly modulated synaptic currents, suggesting its therapeutic potential for cognitive disorders .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that derivatives of 3-(3-Bromopyridin-2-yl)propanoic acid exhibited notable antimicrobial properties against various Gram-positive and Gram-negative bacteria. This highlights its potential application as an antimicrobial agent in pharmaceutical formulations .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis targeting neurological disorders |

| Organic Synthesis | Reagent and catalyst for forming complex organic molecules |

| Biochemical Research | Probe for studying enzyme mechanisms and metabolic pathways |

| Activity Type | Observations |

|---|---|

| NMDA Receptor Modulation | Significant modulation of synaptic currents observed in rodent models |

| Antimicrobial Efficacy | Notable inhibition against Gram-positive and Gram-negative bacteria |

| Enzyme Interaction | Interaction with specific enzymes indicating potential for studying metabolic pathways |

Wirkmechanismus

The mechanism of action of 3-(3-Bromopyridin-2-yl)propanoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromopyridine: A simpler brominated pyridine derivative.

3-Bromopyridine: Another brominated pyridine with the bromine atom in a different position.

3-(2-Bromopyridin-3-yl)propanoic acid: A structural isomer with the bromine atom in a different position on the pyridine ring.

Uniqueness

3-(3-Bromopyridin-2-yl)propanoic acid is unique due to the specific positioning of the bromine atom and the propanoic acid group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can make it a valuable intermediate in the synthesis of more complex molecules with specific desired properties .

Biologische Aktivität

3-(3-Bromopyridin-2-yl)propanoic acid is a synthetic organic compound with potential biological activities that have garnered attention in recent pharmacological studies. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C8H8BrNO2

- CAS Number : 1514782-62-7

- Molecular Weight : 232.06 g/mol

The biological activity of 3-(3-Bromopyridin-2-yl)propanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Notably, it has been studied for its potential as an inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), which are critical in pain and inflammation modulation.

Inhibition of FAAH

Research indicates that analogs of 3-(3-Bromopyridin-2-yl)propanoic acid can inhibit FAAH, leading to increased levels of endocannabinoids, which may provide analgesic effects. For instance, a related compound demonstrated a Ki value of 0.26 µM for FAAH inhibition, indicating strong potency in enhancing endocannabinoid signaling .

COX Inhibition

Additionally, studies have shown that this compound exhibits selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. This dual inhibition may contribute to its therapeutic effects in managing pain and inflammation .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of 3-(3-Bromopyridin-2-yl)propanoic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.69 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound possesses significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was evaluated through various assays measuring cytokine levels and inflammatory mediators. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

Study on Pain Management

In a preclinical study, the effects of 3-(3-Bromopyridin-2-yl)propanoic acid were evaluated in animal models of pain induced by acetic acid. The compound demonstrated a dose-dependent reduction in pain behavior, suggesting its efficacy as an analgesic agent. The study highlighted its potential application in treating chronic pain conditions .

Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could enhance neuronal survival and reduce apoptosis, suggesting potential applications in neurodegenerative disorders .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.